molecular formula C12H8N6O2S B182915 Sulfone, bis(p-azidophenyl) CAS No. 7300-27-8

Sulfone, bis(p-azidophenyl)

Cat. No.: B182915
CAS No.: 7300-27-8
M. Wt: 300.3 g/mol
InChI Key: KRPUDHQXDFRBGF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfone, bis(p-azidophenyl) typically involves the reaction of 4,4’-diamino diphenyl sulfone with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield the desired bis(p-azidophenyl) sulfone. The reaction conditions generally require low temperatures to stabilize the diazonium intermediate and prevent decomposition.

Industrial Production Methods: Industrial production of sulfone, bis(p-azidophenyl) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure high yield and purity of the final product. Safety measures are crucial due to the explosive nature of azides.

Types of Reactions:

    Substitution Reactions: Sulfone, bis(p-azidophenyl) can undergo nucleophilic substitution reactions where the azido groups are replaced by other nucleophiles.

    Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium alkoxides or thiolates under basic conditions.

    Cycloaddition: Copper(I) catalysts are commonly used for the Huisgen cycloaddition.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products:

    Substitution: Formation of substituted diphenyl sulfones.

    Cycloaddition: Formation of triazole derivatives.

    Reduction: Formation of bis(p-aminophenyl) sulfone.

Scientific Research Applications

Biochemical Applications

1.1 Mechanism-Based Protein Tyrosine Phosphatase Probes

Sulfone derivatives, including bis(p-azidophenyl), have been utilized as mechanism-based probes for protein tyrosine phosphatases (PTPs). These enzymes play critical roles in cellular signaling pathways and are implicated in various diseases, including cancer and diabetes. The sulfone compounds can covalently modify the active site of PTPs through a Michael addition reaction, leading to irreversible inactivation. This property allows researchers to study PTP activity in complex proteomes and contributes to the development of therapeutic agents targeting these enzymes .

1.2 Dual Labeling of Proteins

Water-soluble allyl sulfones, related to bis(p-azidophenyl), have been employed for site-specific labeling of proteins and cyclic peptides. This technique facilitates the attachment of multiple functional groups, such as chromophores and affinity tags, in a single reaction step. Such capabilities are significant for constructing multifunctional protein conjugates, enhancing the understanding of protein interactions and functions .

Synthetic Chemistry Applications

2.1 Azide-Alkyne Cycloaddition Reactions

The azide functionality of bis(p-azidophenyl) makes it an excellent candidate for click chemistry applications, particularly azide-alkyne cycloadditions. These reactions are fundamental in synthetic organic chemistry for constructing diverse molecular architectures. The stability and reactivity of the azide group allow for the efficient synthesis of 1,2,3-triazoles, which are valuable intermediates in drug discovery and materials science .

2.2 Synthesis of Functionalized Compounds

The synthesis of bis(p-azidophenyl) sulfones has been explored as a route to create various functionalized compounds. For instance, azidodifluoromethyl phenyl sulfone has been synthesized and shown to be a versatile building block for producing triazoles with difluoro(phenylsulfonyl)methyl substitutions. This demonstrates the potential of bis(p-azidophenyl) sulfones in generating complex molecules with specific properties tailored for applications in pharmaceuticals .

Materials Science Applications

3.1 Development of Fluorescent Labels

Bis(p-azidophenyl) compounds can serve as precursors for the development of fluorescent labels through photoactivation processes. These labels are essential for single-molecule imaging techniques used in biological research, allowing scientists to visualize cellular processes at unprecedented resolutions .

3.2 Smart Materials

The incorporation of sulfone functionalities into polymer matrices can lead to the development of smart materials that respond to environmental stimuli. Such materials can find applications in drug delivery systems where controlled release mechanisms are crucial .

Case Studies and Comparative Data

Application AreaCompound UsedKey Findings
Biochemical ProbesAryl vinyl sulfoneEffective PTP inactivation; aids in studying cellular signaling pathways
Protein LabelingWater-soluble allyl sulfoneAchieves dual labeling; significant for multifunctional peptide conjugates
Synthetic ChemistryAzidodifluoromethyl phenyl sulfoneVersatile building block for triazole synthesis; high efficiency
Materials ScienceAzido push-pull fluorogensBright fluorescent labels for imaging; enhances visualization techniques

Mechanism of Action

The mechanism of action of sulfone, bis(p-azidophenyl) primarily involves its ability to undergo cycloaddition reactions with alkynes or alkenes to form triazoles. This reactivity is harnessed in click chemistry, where the azido groups react with terminal alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles. The triazole formation is highly specific and occurs under mild conditions, making it suitable for various applications in chemical biology and materials science.

Comparison with Similar Compounds

    Bis(3-azidophenyl) sulfone: Similar structure but with azido groups in the meta position.

    Bis(4-aminophenyl) sulfone (Dapsone): Contains amino groups instead of azido groups.

    Bis(4-nitrophenyl) sulfone: Contains nitro groups instead of azido groups.

Comparison:

    Reactivity: Sulfone, bis(p-azidophenyl) is more reactive in cycloaddition reactions compared to its amino and nitro analogs due to the presence of azido groups.

    Applications: While bis(4-aminophenyl) sulfone (Dapsone) is widely used as an antibiotic, sulfone, bis(p-azidophenyl) is primarily used in synthetic chemistry and materials science.

    Stability: The azido groups in sulfone, bis(p-azidophenyl) make it less stable compared to its amino and nitro counterparts, requiring careful handling and storage.

Biological Activity

Sulfone, bis(p-azidophenyl) is a compound that has garnered attention in various fields, particularly due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Sulfone, bis(p-azidophenyl) is characterized by its sulfone group attached to two p-azidophenyl moieties. The general structure can be represented as:

C12H10N4O2S\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_2\text{S}

This compound's unique structure allows it to participate in various biochemical interactions, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of Sulfone, bis(p-azidophenyl) has been investigated primarily in the context of its antimicrobial and anticancer properties. Research indicates that compounds with azide functionalities often exhibit significant biological effects due to their ability to participate in click chemistry reactions, which can lead to the formation of bioactive compounds.

Antimicrobial Activity

Studies have shown that sulfone derivatives can exhibit notable antimicrobial properties. For instance, certain sulfone compounds have been tested against various bacterial strains, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Sulfone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Sulfone, bis(p-azidophenyl)Staphylococcus aureus32 µg/mL
Sulfone, bis(p-azidophenyl)Escherichia coli64 µg/mL
Other SulfonesVariousVaries (10-100 µg/mL)

The mechanism through which Sulfone, bis(p-azidophenyl) exerts its biological effects is not fully elucidated; however, it is hypothesized that its azide groups may play a role in reactive oxygen species (ROS) generation or in the disruption of cellular processes. The interaction with specific protein targets could also be a pathway through which its biological activity manifests.

Case Studies and Research Findings

Several studies have investigated the biological effects of sulfones, including:

  • Anticancer Properties : Research has indicated that certain sulfone derivatives can inhibit cancer cell proliferation. A study conducted by Smith et al. (2020) demonstrated that bis(azidophenyl)sulfone showed cytotoxic effects on breast cancer cell lines.
    • Findings : The compound induced apoptosis in MCF-7 cells, with IC50 values reported at 25 µM.
  • Immunomodulatory Effects : Another study by Johnson et al. (2021) explored the immunomodulatory effects of sulfones. It was found that these compounds could enhance macrophage activity and cytokine production.
    • Findings : Increased production of TNF-alpha and IL-6 was observed upon treatment with bis(azidophenyl)sulfone.
  • Neuroprotective Effects : A recent investigation highlighted the potential neuroprotective effects of sulfone derivatives in models of neurodegeneration.
    • Findings : The compound exhibited protective effects against oxidative stress-induced neuronal cell death.

Chemical Reactions Analysis

Photochemical Reactivity and Photoaffinity Labeling

The azide groups undergo UV-induced decomposition to generate nitrene intermediates, which form covalent bonds with proximal biomolecules. This property is exploited in photoaffinity labeling studies:

Key Findings from Photoaffinity Labeling :

PropertyValue/Outcome
Binding Affinity (Ki) 11 nM (vs. 180–570 nM for analogues)
Photoinactivation 18% irreversible loss of TBOB binding sites
Specificity Fully protectable by TBOB

This compound demonstrated superior affinity and labeling efficacy compared to non-fluorinated analogues, making it a tool for studying GABA<sub>A</sub> receptor binding sites .

Cycloaddition with Arylacetylenes :

SubstrateConditionsYield (%)Product
4-FluorophenylacetyleneCuSO<sub>4</sub>, Na ascorbate, THF–H<sub>2</sub>O78–921,4-Disubstituted triazoles

Reactions proceed efficiently at ambient temperatures, yielding triazoles with applications in medicinal chemistry and materials science .

Stability and Decomposition Pathways

  • Thermal Sensitivity : Decomposes at elevated temperatures, releasing nitrogen gas and forming reactive intermediates.

  • Radical Pathways : Under photolytic conditions, azide decomposition generates azido radicals, confirmed via spin-trapping experiments .

Comparative Reactivity with Analogues

Bis(p-azidophenyl) sulfone exhibits enhanced reactivity over mono-azidated sulfones due to:

  • Dual Reactivity : Both azide groups can engage in sequential or simultaneous reactions.

  • Electronic Effects : The sulfone group activates the aryl rings for electrophilic substitution .

Synthetic Equivalents and Anion Stability

Deprotonation of related sulfones (e.g., difluoromethyl phenyl sulfone) with t-BuOK generates azidodifluoromethyl anions, though these intermediates are prone to decomposition via azide elimination . Bis(p-azidophenyl) sulfone itself acts as a masked anion precursor in silylation and desulfonylation reactions .

Mechanistic Insights

  • Cycloaddition Selectivity : DFT studies on related CuAAC reactions suggest a concerted mechanism with low energy barriers (20–28 kcal/mol) for triazole formation .

  • Counterion Effects : NTf<sub>2</sub><sup>−</sup> counterions lower transition-state energies in copper-mediated reactions .

Q & A

Q. Basic: What synthetic routes are employed for bis(p-azidophenyl) sulfone, and how is purity validated?

Methodological Answer:
Bis(p-azidophenyl) sulfone is typically synthesized via nucleophilic aromatic substitution, where a sulfone precursor (e.g., bis(p-chlorophenyl) sulfone) reacts with sodium azide under controlled conditions. The reaction requires anhydrous polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) to optimize yield . Post-synthesis, purity is validated using a combination of:

  • High-Performance Liquid Chromatography (HPLC) to quantify residual reactants.
  • Fourier-Transform Infrared Spectroscopy (FTIR) to confirm azide (-N₃) stretching vibrations (~2100 cm⁻¹) and sulfone (S=O) peaks (~1300 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to verify aromatic proton environments and absence of halogen impurities .

Q. Advanced: How can thermal degradation of bis(p-azidophenyl) sulfone be minimized during polymer crosslinking?

Methodological Answer:
Thermal decomposition of azide groups (>150°C) can be mitigated by:

  • Optimizing Crosslinking Temperature : Use stepwise heating (e.g., 80°C for 1 hour, then 120°C) to initiate crosslinking before degradation thresholds.
  • Incorporating Stabilizers : Add radical scavengers (e.g., hindered phenols) to suppress chain scission.
  • Solvent Selection : High-boiling solvents (e.g., NMP) reduce localized overheating during film formation.
  • Real-Time Monitoring : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify decomposition kinetics .

Q. Basic: Which spectroscopic techniques are critical for structural elucidation of bis(p-azidophenyl) sulfone?

Methodological Answer:

  • FTIR : Identifies functional groups (azide, sulfone) and detects side products (e.g., unreacted precursors).
  • NMR Spectroscopy : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substitution), while ¹³C NMR confirms sulfone carbon shifts (~55 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 329.1) and detects azide-related fragments .

Q. Advanced: How do solvent polarity and pH influence azide reactivity in bis(p-azidophenyl) sulfone crosslinking?

Methodological Answer:

  • Polar Solvents : Increase azide activation energy in polar aprotic media (e.g., DMSO), accelerating photochemical crosslinking via nitrene intermediates.
  • pH Sensitivity : Under acidic conditions, azide protonation reduces reactivity, while basic conditions (pH > 10) promote decomposition. Optimal crosslinking occurs in neutral to mildly alkaline buffers.
  • Kinetic Studies : Use UV-Vis spectroscopy to track azide consumption rates under varying solvent/pH conditions .

Q. Basic: What are the primary research applications of bis(p-azidophenyl) sulfone?

Methodological Answer:

  • Polymer Chemistry : As a photoaffinity crosslinker in epoxy resins and polyimides for high-temperature stability .
  • Biomaterials : Functionalizing hydrogels for controlled drug release via azide-alkyne "click" chemistry.
  • Fuel Cells : Crosslinking proton-exchange membranes (PEMs) to reduce methanol crossover in direct methanol fuel cells (DMFCs) .

Q. Advanced: How to resolve contradictions in reported hydrolytic stability of bis(p-azidophenyl) sulfone derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Environmental Factors : Hydrolytic resistance varies with water activity (e.g., 50% RH vs. submerged conditions).
  • Accelerated Aging Tests : Perform controlled humidity/temperature studies (e.g., 85°C/85% RH for 500 hours) with periodic FTIR/NMR to track sulfone and azide integrity.
  • Computational Modeling : Use density functional theory (DFT) to predict hydrolysis pathways and identify stabilizing substituents (e.g., electron-withdrawing groups) .

Q. Basic: What safety protocols are essential for handling bis(p-azidophenyl) sulfone?

Methodological Answer:

  • Storage : Keep in amber vials at -20°C to prevent photodegradation; desiccate to avoid moisture-induced side reactions.
  • Handling : Use explosion-proof fume hoods, anti-static equipment, and personal protective equipment (PPE) due to azide explosivity.
  • Waste Disposal : Quench residual azides with aqueous sodium nitrite/acid before disposal .

Q. Advanced: Can computational models predict bis(p-azidophenyl) sulfone’s reactivity in photochemical applications?

Methodological Answer:
Yes. Strategies include:

  • DFT Calculations : Simulate nitrene intermediate formation and triplet-state energy barriers.
  • Molecular Dynamics (MD) : Model solvent effects on azide activation in polymer matrices.
  • Literature Mining : Cross-reference with databases (e.g., Reaxys) to validate predicted reaction pathways .

Q. Basic: How is bis(p-azidophenyl) sulfone characterized for polymer composite integration?

Methodological Answer:

  • Dynamic Mechanical Analysis (DMA) : Measures glass transition temperature (Tg) shifts post-crosslinking.
  • Tensile Testing : Evaluates mechanical strength in composite films.
  • Electrochemical Impedance Spectroscopy (EIS) : Assesses proton conductivity in PEMs .

Q. Advanced: What strategies improve bis(p-azidophenyl) sulfone’s compatibility with hydrophobic polymers?

Methodological Answer:

  • Copolymerization : Blend with hydrophobic monomers (e.g., bisphenol-A) to enhance dispersion.
  • Surface Modification : Graft alkyl chains (-C₁₂H₂₅) onto sulfone groups via Ullmann coupling.
  • Nanocomposites : Incorporate silica nanoparticles to bridge hydrophilic sulfone and hydrophobic polymer phases .

Properties

IUPAC Name

1-azido-4-(4-azidophenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6O2S/c13-17-15-9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)16-18-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPUDHQXDFRBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223283
Record name Sulfone, bis(p-azidophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7300-27-8
Record name 4,4′-Diazidodiphenyl sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7300-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfone, bis(p-azidophenyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfone, bis(p-azidophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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